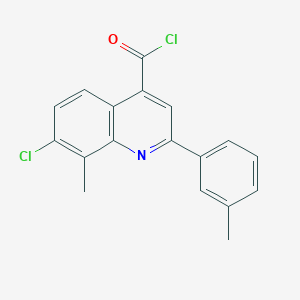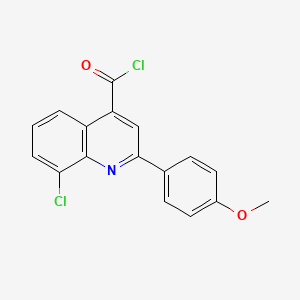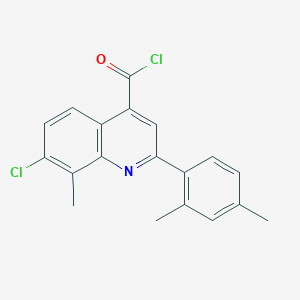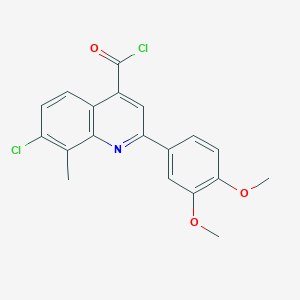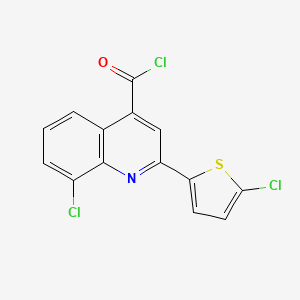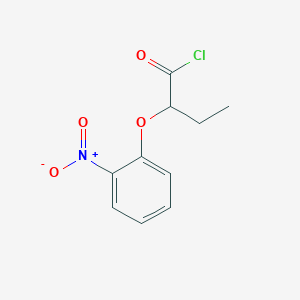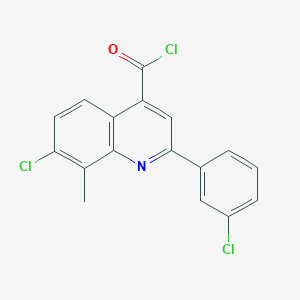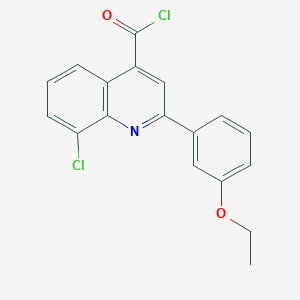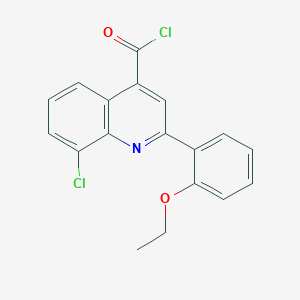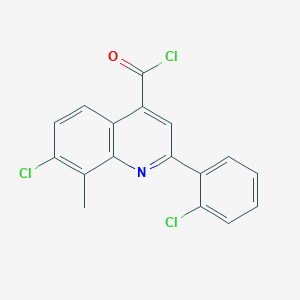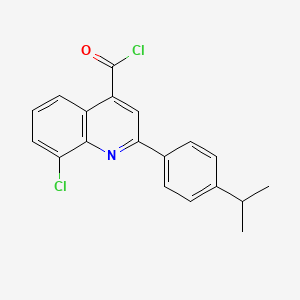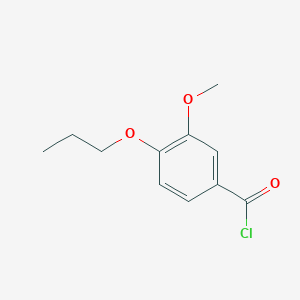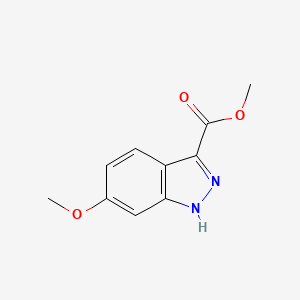
Methyl-6-Methoxy-1H-Indazol-3-carboxylat
Übersicht
Beschreibung
“Methyl 6-methoxy-1H-indazole-3-carboxylate” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that is a part of many medicinal drugs .
Synthesis Analysis
The synthesis of indazole derivatives, including “Methyl 6-methoxy-1H-indazole-3-carboxylate”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of “Methyl 6-methoxy-1H-indazole-3-carboxylate” is 176.17 . The molecular structure of this compound is derived from an amide moiety composed of amino acid derivatives .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 6-methoxy-1H-indazole-3-carboxylate”, are synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1H-indazole-3-carboxylate” is a solid substance . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
“Methyl-6-Methoxy-1H-Indazol-3-carboxylat” dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Indazol-Derivate sind bekannt für ihre breite Palette an pharmakologischen Aktivitäten, darunter entzündungshemmende, antitumorale und antibakterielle Eigenschaften . Die Methoxygruppe in der Verbindung kann als dirigierende Gruppe für die weitere Funktionalisierung dienen und so zur Bildung komplexer Moleküle mit potentiellen therapeutischen Anwendungen führen.
Entwicklung von Antikrebsmitteln
Indazol-haltige Derivate wurden als Schlüsselstrukturen in Antikrebsmitteln identifiziert. Die fragliche Verbindung könnte aufgrund ihres stabilen Indazol-Kerns, der ein gemeinsames Merkmal vieler Antikrebsmoleküle ist, bei der Entwicklung neuer Antikrebsmittel eingesetzt werden . Die Forschung in diesem Bereich konzentriert sich darauf, die Indazol-Einheit zu modifizieren, um ihre Interaktion mit Krebszell-Zielen zu verbessern.
Tyrosinkinase-Inhibition
Das Indazol-Ringsystem ist ein bedeutendes Gerüst bei der Gestaltung von Tyrosinkinase-Inhibitoren. “this compound” könnte modifiziert werden, um neue Inhibitoren zu entwickeln, die die Tyrosinkinase-Signalwege stören können, die bei vielen Krebsarten entscheidend sind .
Anti-HIV-Forschung
Indazol-Derivate haben in der Anti-HIV-Forschung vielversprechend gezeigt. Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Synthese von nicht-nukleosidischen Reverse-Transkriptase-Inhibitoren (NNRTIs), die eine Klasse von antiretroviralen Medikamenten sind, die zur Behandlung von HIV-Infektionen eingesetzt werden .
Neuroprotektive Therapien
Forschungsergebnisse haben gezeigt, dass Indazol-Verbindungen neuroprotektive Wirkungen haben können. “this compound” könnte auf sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen untersucht werden, indem neuronale Schäden verhindert und das neuronale Überleben gefördert werden .
Entzündungshemmende Anwendungen
Der Indazol-Kern ist mit entzündungshemmenden Eigenschaften verbunden. Diese Verbindung könnte auf ihre Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, was möglicherweise zu neuen Behandlungen für chronisch-entzündliche Erkrankungen führen könnte .
Safety and Hazards
Zukünftige Richtungen
Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, “Methyl 6-methoxy-1H-indazole-3-carboxylate” and its derivatives could be of significant interest in future research and development in medicinal chemistry.
Wirkmechanismus
Target of Action
Methyl 6-methoxy-1H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology, particularly in the treatment of diseases such as cancer .
Mode of Action
The compound interacts with its targets (CHK1, CHK2, and h-sgk kinases) by inhibiting, regulating, or modulating their activity . This interaction results in changes in the cellular processes controlled by these kinases, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
Given the targets of this compound, it is likely that it affects the pathways controlled by chk1, chk2, and h-sgk kinases . These pathways play crucial roles in cell biology, including cell cycle regulation and response to DNA damage .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
Given its targets, it is likely that the compound affects cellular processes controlled by chk1, chk2, and h-sgk kinases . This could potentially lead to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of Methyl 6-methoxy-1H-indazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, cool, and well-ventilated place . It should also be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Biochemische Analyse
Biochemical Properties
Methyl 6-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as phosphoinositide 3-kinase δ (PI3Kδ) . The compound’s interaction with PI3Kδ leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. Additionally, Methyl 6-methoxy-1H-indazole-3-carboxylate has been found to bind to specific proteins, altering their conformation and activity, thereby affecting various cellular processes .
Cellular Effects
Methyl 6-methoxy-1H-indazole-3-carboxylate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, Methyl 6-methoxy-1H-indazole-3-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-methoxy-1H-indazole-3-carboxylate involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of PI3Kδ by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of the PI3K/AKT signaling pathway, resulting in reduced cell survival and proliferation. Additionally, Methyl 6-methoxy-1H-indazole-3-carboxylate can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-methoxy-1H-indazole-3-carboxylate change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Methyl 6-methoxy-1H-indazole-3-carboxylate is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 6-methoxy-1H-indazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing the dosage of Methyl 6-methoxy-1H-indazole-3-carboxylate to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
Methyl 6-methoxy-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of Methyl 6-methoxy-1H-indazole-3-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of Methyl 6-methoxy-1H-indazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that Methyl 6-methoxy-1H-indazole-3-carboxylate is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . This distribution pattern is consistent with its metabolism and excretion pathways.
Subcellular Localization
The subcellular localization of Methyl 6-methoxy-1H-indazole-3-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
methyl 6-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFOISODBNEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676897 | |
| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-53-5 | |
| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


